2-Trimethylsilylmethylpyridine
Overview
Description
2-Trimethylsilylmethylpyridine is an organosilicon compound with the molecular formula C9H15NSi. It is a derivative of pyridine where a trimethylsilylmethyl group is attached to the second carbon of the pyridine ring. This compound is known for its unique chemical properties and its utility in various chemical reactions and industrial applications .
Preparation Methods
2-Trimethylsilylmethylpyridine can be synthesized through several methods. One common synthetic route involves the reaction of pyridine with chlorotrimethylsilane in the presence of a base. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the chlorotrimethylsilane . Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity.
Chemical Reactions Analysis
2-Trimethylsilylmethylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trimethylsilylmethyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: In the presence of water, the trimethylsilylmethyl group can be hydrolyzed to form pyridine and trimethylsilanol.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Trimethylsilylmethylpyridine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a protecting group for sensitive functional groups during chemical reactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Trimethylsilylmethylpyridine exerts its effects is primarily through its ability to form stable carbon-silicon bonds. This stability allows it to act as a protecting group in various chemical reactions, preventing unwanted side reactions. The molecular targets and pathways involved depend on the specific application and the chemical environment .
Comparison with Similar Compounds
2-Trimethylsilylmethylpyridine can be compared with other similar compounds such as:
2-Trimethylsilylpyridine: Similar in structure but lacks the methyl group attached to the silicon atom.
4-Trimethylsilylpyridine: The trimethylsilyl group is attached to the fourth carbon of the pyridine ring instead of the second.
Trimethylsilylacetylene: Contains a trimethylsilyl group attached to an acetylene moiety instead of a pyridine ring.
These compounds share some chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.
Properties
IUPAC Name |
trimethyl(pyridin-2-ylmethyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NSi/c1-11(2,3)8-9-6-4-5-7-10-9/h4-7H,8H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEDYVJWBRCEEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40343665 | |
Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17881-80-0 | |
Record name | 2-TRIMETHYLSILYLMETHYLPYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40343665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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